N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide
Description
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide (molecular formula: C₁₉H₁₈ClN₅O₂, molecular weight: 407.84 g/mol) is a synthetic compound featuring a pentanamide backbone linked to a chloro-substituted phenyl ring and a 6-methoxyimidazo[1,2-b]pyridazine moiety. However, detailed pharmacological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-3-4-5-17(24)21-14-10-12(6-7-13(14)19)15-11-23-16(20-15)8-9-18(22-23)25-2/h6-11H,3-5H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXIPLUGVDMLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key differentiating features include:
- Chloro substituent at the 2-position of the phenyl ring, which enhances electronic withdrawal and may influence binding affinity.
- 6-Methoxyimidazo[1,2-b]pyridazine , a bicyclic heteroaromatic system that contributes to π-π stacking and hydrogen-bonding interactions.
- Pentanamide chain , providing flexibility and hydrophobic interactions.
Table 1: Structural and Physical Property Comparison
Electronic and Steric Effects
Key Research Findings
- Substituent Impact : The 6-methoxyimidazo[1,2-b]pyridazine moiety is structurally distinct from pyrimidine or isoxazole rings in other analogs (), which may confer unique selectivity in biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with cyclization to form the imidazo[1,2-b]pyridazine core, followed by substitution reactions to introduce the chloro and methoxy groups. Coupling with pentanamide via amide bond formation is critical .
- Optimization strategies :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reaction efficiency and minimize side products .
- Catalysts : Employ coupling agents like EDCI or HATU for amide bond formation .
- Purification : Normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/ethyl acetate) ensures high purity (>90%) .
- Example data :
| Step | Reaction Conditions | Yield | Purification Method |
|---|---|---|---|
| Core formation | 100°C, 3 hrs, DMF | 60% | Column chromatography (CH₂Cl₂:EtOAc) |
| Amide coupling | RT, 12 hrs, HATU | 75% | Preparative HPLC |
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 8.20–8.18 (d, J = 9 Hz, aromatic H), δ 3.11–3.08 (t, piperazine H) .
- ¹³C NMR : Confirms carbonyl (C=O) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved with C18 columns (retention time: 12–14 mins) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 448.4 (M+H⁺) aligns with the molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?
- Methodology :
- Dose-response profiling : Test compound efficacy at varying concentrations (e.g., 1 nM–10 µM) to identify IC₅₀ variability .
- Pathway-specific assays : Use phospho-specific antibodies (e.g., anti-pAKT, anti-pS6) to confirm mTOR pathway inhibition, as seen in structurally similar imidazo[1,2-b]pyridazines .
- Control experiments : Include positive controls (e.g., rapamycin for mTOR inhibition) and cell viability assays (MTT/WST-1) to rule off-target cytotoxicity .
Q. What structural modifications could enhance target selectivity while reducing off-target effects?
- Strategies :
- Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to improve kinase binding affinity .
- Scaffold hopping : Introduce bioisosteres (e.g., pyrimidine instead of pyridazine) to modulate pharmacokinetic properties .
- SAR Insights :
- Pentanamide chain : Shortening the chain may reduce metabolic instability but could compromise solubility .
- Chloro substituent : Critical for π-π stacking in kinase active sites; replacing it with bulkier groups (e.g., phenyl) may hinder binding .
Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action in cancer models?
- In vitro assays :
- Cell cycle analysis : Flow cytometry to detect G1-phase arrest (as observed in mTOR inhibitors) .
- Apoptosis assays : Annexin V/PI staining to quantify programmed cell death .
- In vivo models :
- Xenograft studies : Administer compound (10–50 mg/kg, oral) to tumor-bearing mice; monitor tumor volume and biomarker expression (e.g., Ki-67) .
- Omics integration : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) .
Data Contradiction Analysis
Q. How should discrepancies in solubility or stability data be addressed during formulation studies?
- Methodology :
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin-based formulations .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Case Example :
- A structurally related sulfonamide derivative showed improved solubility (from <1 µg/mL to 50 µg/mL) when formulated with β-cyclodextrin .
Key Research Findings
- Synthesis : Multi-step routes achieve yields >60% with chromatography-based purification .
- Biological Activity : Imidazo[1,2-b]pyridazines inhibit mTOR, inducing G1-phase arrest (IC₅₀: 0.5–2 µM in HeLa cells) .
- Structural Insights : Chloro and methoxy groups are critical for target engagement; modifications to the pentanamide chain affect metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
